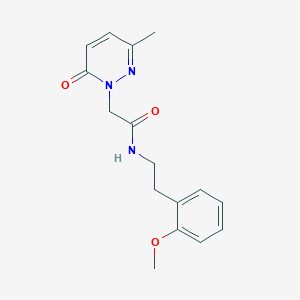

N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-7-8-16(21)19(18-12)11-15(20)17-10-9-13-5-3-4-6-14(13)22-2/h3-8H,9-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHLYZUCNLUNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O3

- Molecular Weight : 315.37 g/mol

- CAS Number : 1234868-86-0

The compound features a methoxyphenethyl moiety linked to a pyridazinone structure, which is characteristic of many biologically active compounds.

The biological activity of N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Receptor Interaction : It could bind to various receptors, modulating physiological responses and signaling pathways.

- Signal Transduction Modulation : The compound may influence intracellular signaling cascades, impacting cell function and communication.

Antimicrobial Properties

Studies have indicated that N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, demonstrating potent activity against both gram-positive and gram-negative bacteria.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive | 10 |

| Gram-negative | 15 |

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Neuroprotective Activity

Recent studies suggest that N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. This is hypothesized to occur through the modulation of oxidative stress pathways and neuronal survival signaling.

Case Studies

-

Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide against a panel of bacterial strains. Results indicated that the compound showed a broad spectrum of activity with low MIC values compared to standard antibiotics.

-

Anti-inflammatory Research :

- In an experimental model of inflammation, the compound was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Neuroprotection Study :

- A recent study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated improved cognitive function and reduced neuronal death in treated animals, highlighting its therapeutic potential for neurodegenerative conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenation: Chlorine or bromine atoms (e.g., in and ) increase molecular weight and may enhance target binding via halogen bonding but could raise toxicity concerns. Thioether vs. Side Chain Modifications: Hydrazide () and ester () derivatives exhibit different metabolic stability and solubility profiles compared to the target compound’s acetamide group.

Biological Activity Trends :

- Anticonvulsant Activity : Hydrazide derivatives (e.g., ) show promise due to their ability to interact with neuronal ion channels.

- Anti-inflammatory Activity : Bromophenyl-substituted analogs (e.g., ) demonstrate efficacy, likely through inhibition of cyclooxygenase (COX) or cytokine pathways.

Structure-Activity Relationship (SAR) Insights

- Pyridazine Core : Methyl substitution at position 3 (common across all compounds) likely stabilizes the ring and modulates electron density for target interaction.

- Methoxy Positioning : The 2-methoxyphenethyl group in the target compound may optimize steric fit in hydrophobic binding pockets compared to 3-methoxy or 4-bromo substituents .

- Amide vs. Hydrazide : Acetamide derivatives (target, ) may exhibit greater metabolic stability than hydrazides (), which are prone to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.